3,4-Bis(benzyloxy)phenyl formate
Overview
Description
3,4-Bis(benzyloxy)phenyl formate is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further esterified with formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)phenyl formate typically involves the esterification of 3,4-Bis(benzyloxy)phenol with formic acid or its derivatives. One common method is the reaction of 3,4-Bis(benzyloxy)phenol with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and reaction conditions would apply. Scaling up the reaction would involve optimizing parameters such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)phenyl formate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 3,4-Bis(benzyloxy)phenyl methanol.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.
Scientific Research Applications
3,4-Bis(benzyloxy)phenyl formate has several applications in scientific research, including:
Biology: Potential use in studying the effects of benzyloxy groups on biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)phenyl formate involves its interaction with molecular targets through its benzyloxy and ester functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(benzyloxy)phenylboronic acid
- 3,4-Bis(benzyloxy)phenyl methanol
- 3,4-Bis(benzyloxy)phenyl acetate
Uniqueness
The presence of two benzyloxy groups also enhances its stability and interaction with various reagents and biological targets .
Properties
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl] formate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-16-25-19-11-12-20(23-14-17-7-3-1-4-8-17)21(13-19)24-15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTJCHCMEQXFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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